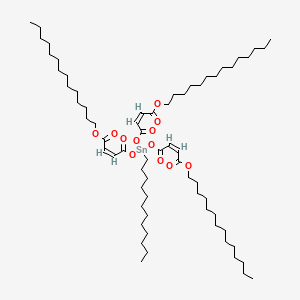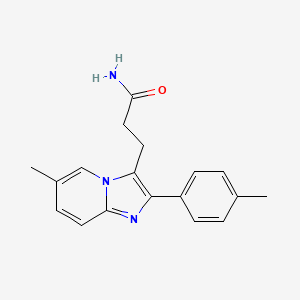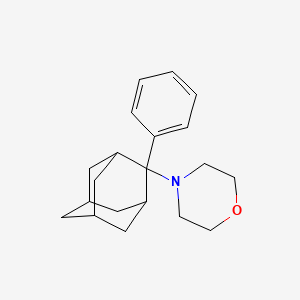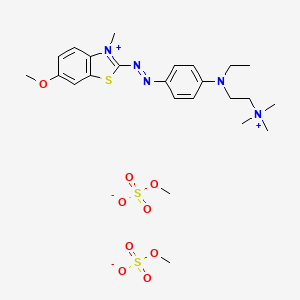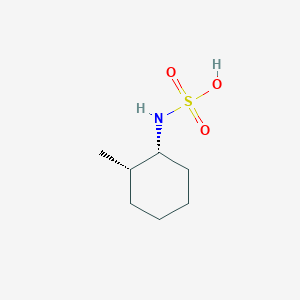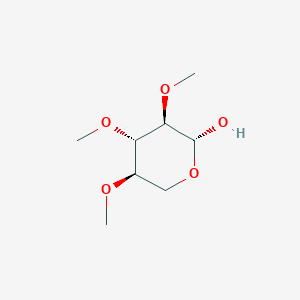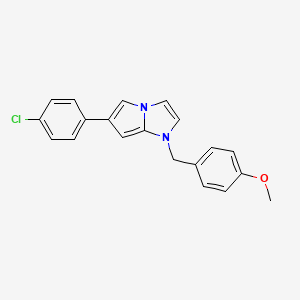
(p-Dodecylbenzyl)(2-hydroxyethyl)dimethylammonium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(p-Dodecylbenzyl)(2-Hydroxyethyl)dimethylammoniumchlorid ist eine quaternäre Ammoniumverbindung mit der Summenformel C23H42ClNO und einem Molekulargewicht von 384,05. Es ist bekannt für seine oberflächenaktiven Eigenschaften und wird in verschiedenen industriellen und Forschungsanwendungen eingesetzt.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von (p-Dodecylbenzyl)(2-Hydroxyethyl)dimethylammoniumchlorid beinhaltet typischerweise die Reaktion von p-Dodecylbenzylchlorid mit 2-Hydroxyethyldimethylamin. Die Reaktion wird in einem organischen Lösungsmittel wie Toluol oder Chloroform unter Rückflussbedingungen durchgeführt. Das Produkt wird dann durch Umkristallisation oder Säulenchromatographie gereinigt.
Industrielle Produktionsmethoden
In industriellen Umgebungen wird die Produktion von (p-Dodecylbenzyl)(2-Hydroxyethyl)dimethylammoniumchlorid unter Verwendung von kontinuierlichen Strömungsreaktoren hochskaliert. Diese Methode gewährleistet eine gleichbleibende Produktqualität und höhere Ausbeuten. Die Reaktionsbedingungen werden optimiert, um Nebenprodukte zu minimieren und die Effizienz des Prozesses zu maximieren.
Analyse Chemischer Reaktionen
Arten von Reaktionen
(p-Dodecylbenzyl)(2-Hydroxyethyl)dimethylammoniumchlorid durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann mit starken Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid durchgeführt werden.
Substitution: Die Verbindung kann nukleophile Substitutionsreaktionen eingehen, bei denen das Chloridion durch andere Nukleophile ersetzt wird.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat in saurem Medium.
Reduktion: Natriumborhydrid in Methanol.
Substitution: Nukleophile wie Natriumazid oder Kaliumcyanid in polaren Lösungsmitteln.
Hauptsächlich gebildete Produkte
Oxidation: Bildung der entsprechenden Alkohole oder Ketone.
Reduktion: Bildung von Aminen.
Substitution: Bildung von substituierten quaternären Ammoniumverbindungen.
Wissenschaftliche Forschungsanwendungen
(p-Dodecylbenzyl)(2-Hydroxyethyl)dimethylammoniumchlorid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Phasentransferkatalysator in der organischen Synthese eingesetzt.
Biologie: Wird bei der Herstellung von antimikrobiellen Mitteln verwendet.
Medizin: Wird auf seine potenzielle Verwendung in Medikamenten-Abgabesystemen untersucht.
Industrie: Wird in der Formulierung von Detergenzien und Desinfektionsmitteln verwendet.
Wirkmechanismus
Der Wirkmechanismus von (p-Dodecylbenzyl)(2-Hydroxyethyl)dimethylammoniumchlorid beinhaltet seine Interaktion mit Zellmembranen. Die Verbindung stört die Lipiddoppelschicht, was zu einer erhöhten Permeabilität und Zelllyse führt. Diese Eigenschaft macht es zu einem wirksamen antimikrobiellen Mittel. Die molekularen Ziele umfassen Membranlipide und -proteine, und die beteiligten Pfade beziehen sich auf Membranstörungen und Zelltod .
Wirkmechanismus
The mechanism of action of (p-Dodecylbenzyl)(2-hydroxyethyl)dimethylammonium chloride involves its interaction with cell membranes. The compound disrupts the lipid bilayer, leading to increased permeability and cell lysis. This property makes it effective as an antimicrobial agent. The molecular targets include membrane lipids and proteins, and the pathways involved are related to membrane disruption and cell death .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Benzalkoniumchlorid: Eine weitere quaternäre Ammoniumverbindung mit ähnlichen antimikrobiellen Eigenschaften.
Cetyltrimethylammoniumbromid: Wird als oberflächenaktives Mittel und antimikrobielles Mittel verwendet.
Dodecyltrimethylammoniumchlorid: Ähnliche Struktur, aber ohne die Hydroxyethylgruppe.
Einzigartigkeit
(p-Dodecylbenzyl)(2-Hydroxyethyl)dimethylammoniumchlorid ist aufgrund seiner Hydroxyethylgruppe einzigartig, die seine Löslichkeit und Reaktivität im Vergleich zu anderen quaternären Ammoniumverbindungen erhöht. Dies macht es in bestimmten Anwendungen, wie z. B. Medikamenten-Abgabesystemen und antimikrobiellen Formulierungen, effektiver .
Eigenschaften
CAS-Nummer |
84501-42-8 |
|---|---|
Molekularformel |
C23H42ClNO |
Molekulargewicht |
384.0 g/mol |
IUPAC-Name |
(4-dodecylphenyl)methyl-(2-hydroxyethyl)-dimethylazanium;chloride |
InChI |
InChI=1S/C23H42NO.ClH/c1-4-5-6-7-8-9-10-11-12-13-14-22-15-17-23(18-16-22)21-24(2,3)19-20-25;/h15-18,25H,4-14,19-21H2,1-3H3;1H/q+1;/p-1 |
InChI-Schlüssel |
SLWIQSRFLVLCFD-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCCCCCC1=CC=C(C=C1)C[N+](C)(C)CCO.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


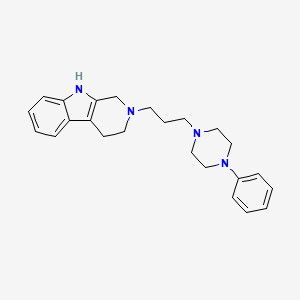
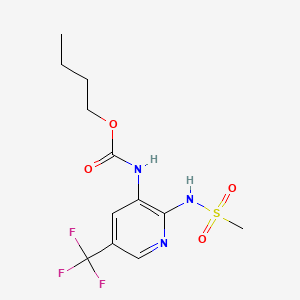
![2-aminoethanol;chromium;hydron;2-[(3-methyl-5-oxo-1-phenylpyrazol-4-id-4-yl)diazenyl]benzoic acid](/img/structure/B12730128.png)

